
2-Cyclohexylethanol
Overview
Description
2-Cyclohexylethanol is an organic compound with the molecular formula C8H16O. It is a clear, colorless liquid with a floral, waxy odor. This compound is primarily used as a building block in organic synthesis and has various applications in the chemical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalytic Hydrogenation of Phenylethyl Alcohol: One of the common methods to synthesize 2-Cyclohexylethanol is by catalytic hydrogenation of phenylethyl alcohol under pressure.
Grignard Reagent Reaction: Another method involves reacting a suitable Grignard reagent with formaldehyde.
Hydrogenation of Methyl Cyclohexaneacetate: This method uses methyl cyclohexaneacetate as a starting material.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation method due to its efficiency and high yield. The reaction is carried out in an autoclave equipped with a mechanical stirring device, pressure and internal temperature sensors, and a heating/cooling system for internal temperature regulation .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Cyclohexylethanol can undergo oxidation reactions to form cyclohexanone derivatives.
Reduction: It can be reduced to cyclohexylethane under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) are often employed.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylethane.
Substitution: Halogenated cyclohexylethanol derivatives.
Scientific Research Applications
Scientific Research Applications
- Production : 2-Cyclohexylethanol can be produced by nuclear hydrogenation of 2-phenylethanol with hydrogen gas . A ruthenium catalyst supported on alumina can be used, where the catalyst is pre-treated with hydrogen gas to increase its activity .
- Odor Research : Cyclohexylethanol derivatives have been identified in Caenorhabditis elegans, a nematode worm used in many biological studies .
- Biomedical Research : this compound can be used in biomedical research .
- Forensic Work : This compound can be applied in forensic work .
- Clinical Diagnostics : this compound may be used in clinical diagnostics .
Other Applications
- Flavoring Agent : this compound is used as a flavoring agent .
- Intermediate in Organic Synthesis : It serves as an intermediate in various organic syntheses .
- Production of this compound : In a study, 2-phenylethanol was quantitatively hydrogenated to this compound using a ruthenium-alumina catalyst. The catalyst was pretreated with hydrogen gas to enhance its activity, resulting in a 99.9% conversion rate and 98.5% selectivity for this compound .
- Synthesis of Arylacetylenes : this compound can be used in the synthesis of complex molecules. For instance, it is used in the preparation of 4-(4-cyclohexylbut-1-yn-1-yl)-1,1'-biphenyl, an arylacetylene compound .
Mechanism of Action
The mechanism of action of 2-Cyclohexylethanol involves its interaction with various molecular targets and pathways. It primarily acts as a substrate in enzyme-catalyzed reactions, where it undergoes oxidation or reduction to form different products. The hydroxyl group in its structure plays a crucial role in these reactions .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexylethanol: Similar in structure but differs in the position of the hydroxyl group.
Cyclohexanemethanol: Another similar compound with a different carbon chain length.
Cyclohexanecarboxylic Acid: Similar in structure but contains a carboxyl group instead of a hydroxyl group.
Uniqueness
2-Cyclohexylethanol is unique due to its specific molecular structure, which allows it to participate in a variety of chemical reactions. Its ability to act as a building block in organic synthesis and its applications in different fields make it a valuable compound .
Biological Activity
2-Cyclohexylethanol, also known as β-cyclohexylethyl alcohol, is an organic compound with the molecular formula and a molecular weight of approximately 128.215 g/mol. This compound has garnered attention for its biological activities and potential applications in various fields, including pharmacology and flavoring.
Property | Value |
---|---|
CAS Number | 4442-79-9 |
Molecular Formula | C8H16O |
Molecular Weight | 128.215 g/mol |
Boiling Point | 206-207 °C |
Melting Point | -20 °C |
Density | 0.920 g/cm³ |
Solubility | Soluble in alcohol and water (1750 mg/L at 25 °C) |
Pharmacological Potential
Research indicates that this compound exhibits various biological activities, primarily in pharmacological contexts:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at combating bacterial infections.
- Anti-inflammatory Effects : Preliminary research suggests that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Neuroprotective Properties : Some studies have indicated potential neuroprotective effects, suggesting that it may help in conditions like neurodegeneration.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
- A study published in the Journal of Applied Microbiology demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 0.5% for effective bacterial growth inhibition .
- Anti-inflammatory Activity :
- Neuroprotection Studies :
The mechanisms underlying the biological activities of this compound are still being explored. Some proposed mechanisms include:
- Cell Membrane Interaction : The hydrophobic nature of cyclohexyl groups allows for better interaction with lipid membranes, potentially altering membrane fluidity and impacting cellular signaling pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in inflammatory pathways or microbial metabolism, thus exerting its antimicrobial and anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the common synthesis routes for 2-Cyclohexylethanol, and how can their yields be optimized?
- Methodology : Two primary routes are documented:
-
Route 1 : Reduction of ethylene-derived precursors (e.g., hydrogenation of vinylcyclohexane), achieving ~69% yield.
-
Route 2 : Hydrolysis of cyclohexyl acetate esters, yielding ~91% .
- Optimization Strategies :
-
Catalyst selection (e.g., palladium or nickel catalysts for hydrogenation).
-
Reaction temperature control (e.g., avoiding thermal decomposition by maintaining ≤100°C).
-
Solvent polarity adjustments to stabilize intermediates.
Synthesis Route Yield Key Parameters Vinylcyclohexane reduction 69% H₂ pressure, catalyst loading Ester hydrolysis 91% Acid/base concentration, reaction time
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Hazard Mitigation :
- Acute Toxicity : LD₅₀ (oral, rat) = 940 mg/kg; use gloves, fume hoods, and respiratory protection .
- Flammability : Flash point = 86°C; avoid open flames and static discharge .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the choice of reaction medium affect the enzymatic synthesis of this compound derivatives?
- Key Insight : Ionic liquids like [bmim][NTf₂] enhance enzyme (e.g., Novozyme 435) stability and reaction efficiency during esterification (e.g., caffeate derivatives) .
- Methodological Considerations :
- Solvent polarity impacts substrate solubility and enzyme tertiary structure.
- Water activity modulation in non-aqueous media to prevent enzyme denaturation.
Q. What advanced analytical techniques are recommended for characterizing the purity and structure of this compound?
- Techniques :
- GC-MS : Quantifies purity (>99% area/area) and detects volatile impurities .
- FT-IR : Validates functional groups (e.g., -OH stretch at ~3300 cm⁻¹) .
- NMR : Assigns cyclohexyl and ethyl proton environments (e.g., δ 1.2–1.8 ppm for cyclohexyl protons) .
Q. How do structural modifications of this compound influence its physicochemical properties in aqueous solutions?
- Case Study : Partial molar volumes (V°) in water decrease with increasing alkyl chain length (e.g., V° = 128.4 cm³/mol at 298 K). Cyclohexyl groups induce hydrophobic hydration disruptions .
- Experimental Design :
-
Vibrating-tube densimetry to measure solution densities across temperatures (298–373 K).
-
Group contribution models to predict V° for homologues.
Temperature (K) Partial Molar Volume (cm³/mol) 298 128.4 373 132.1
Q. What strategies can resolve contradictions in reported toxicity data for this compound across different studies?
- Systematic Approaches :
- PRISMA Guidelines : Meta-analysis of LD₅₀ data (oral vs. dermal) to identify confounding variables (e.g., solvent carriers, species-specific metabolism) .
- In Silico Modeling : QSAR models to predict toxicity endpoints and validate experimental discrepancies .
Q. How can computational chemistry methods predict the reactivity of this compound in novel synthetic pathways?
- Computational Tools :
Properties
IUPAC Name |
2-cyclohexylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c9-7-6-8-4-2-1-3-5-8/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQZRLXDLORINA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063473 | |
Record name | Cyclohexaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2-Cyclohexylethanol | |
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CAS No. |
4442-79-9 | |
Record name | Cyclohexylethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4442-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Cyclohexylethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004442799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexylethanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30157 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Cyclohexaneethanol | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexaneethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-CYCLOHEXYLETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/653AOK9PUO | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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